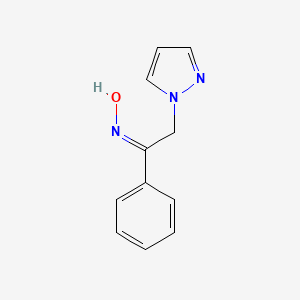

(1E)-1-Phenyl-2-(1H-pyrazol-1-YL)ethanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is an organic compound that features a phenyl group, a pyrazole ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine typically involves the condensation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

Reduction: The compound can be reduced to the corresponding amine.

Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted phenyl or pyrazole derivatives.

Scientific Research Applications

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyrazole rings can interact with hydrophobic pockets in proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

- 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

- 2-(1H-pyrazol-1-yl)pyridine

- 1-Phenyl-1H-pyrazole

Uniqueness

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this functional group .

Biological Activity

(1E)-1-Phenyl-2-(1H-pyrazol-1-YL)ethanone oxime, with the chemical formula C11H11N3O and CAS number 99205-91-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, alongside relevant case studies and research findings.

The compound features a molecular weight of approximately 201.225 g/mol and includes a phenyl group attached to a pyrazole ring. The structural characteristics of this compound contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.225 g/mol |

| CAS Number | 99205-91-1 |

Anticancer Activity

Research indicates that various oxime derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the role of oximes as kinase inhibitors, which are crucial in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, compounds similar to this compound have shown inhibitory effects on several kinases involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in studies focusing on its ability to inhibit pro-inflammatory cytokines. Compounds within the pyrazole class have demonstrated efficacy in reducing inflammation by modulating pathways such as NF-κB signaling . This suggests that this compound might be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Some studies have reported that derivatives similar to this compound display notable antifungal and antibacterial activities. For instance, certain synthesized pyrazole carboxamides have exhibited significant antifungal effects against various strains .

Study on Anticancer Properties

In a specific study examining the cytotoxic effects of pyrazole derivatives on human colorectal carcinoma cells (HCT-116), it was found that certain oxime derivatives significantly inhibited cell growth, demonstrating their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .

Research on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of a related compound showed that it could effectively reduce levels of TNF-alpha and IL-6 in vitro. This finding supports the hypothesis that this compound may exert similar effects due to its structural similarities with other active pyrazole derivatives .

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(NZ)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11+ |

InChI Key |

JCFGIQDGEVEYRN-ACCUITESSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CN2C=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.